molecular formula C7H8F3N3 B7985765 N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B7985765
M. Wt: 191.15 g/mol
InChI Key: LVQWDSRHFCFXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method enables the cyclopropanation of olefins, including trifluoromethyl-substituted alkenes, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-methoxyaniline: Similar in structure but with a methoxy group instead of a trifluoromethyl group.

    N-cyclopropyl-3-hydroxy-4-methoxybenzamide: Contains a benzamide moiety and a methoxy group.

    N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide: Features a pyrazolo[3,4-b]pyridine ring and a difluorophenyl group.

Uniqueness

N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-3-6(13-12-5)11-4-1-2-4/h3-4H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQWDSRHFCFXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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